molecular formula C10H6F3NO3S B070767 Methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate CAS No. 175203-39-1

Methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate

Cat. No. B070767
M. Wt: 277.22 g/mol
InChI Key: TXKLKXDFQLQJJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"Methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate" is a compound that belongs to the thienopyridine class, a group known for its diverse pharmacological activities and importance in medicinal chemistry. Thienopyridines are heterocyclic compounds containing a thiophene ring fused to a pyridine ring, often modified to achieve specific biological activities or chemical properties.

Synthesis Analysis

The synthesis of thieno[3,2-b]pyridine derivatives involves several key steps, including thioalkylation, cyclization, and functional group transformations. For instance, a simple and efficient synthesis route involves thioalkylation of methyl 4-methoxypicolinate followed by cyclization to give 2-arylthieno[3,2-b]pyridin-7(4H)-ones. Further functionalization can be achieved through cross-coupling reactions to introduce diverse substituents into the thienopyridine core (Puvvala et al., 2014).

Scientific Research Applications

Application 1: Agrochemical Industry

  • Results and Outcomes : The use of this compound in agrochemicals has shown improved pest control properties and is a part of more than 20 new agrochemicals with ISO common names .

Application 2: Pharmaceutical Industry

  • Results and Outcomes : Several pharmaceutical products containing this moiety have been approved for market, and many candidates are undergoing clinical trials .

Application 3: Organic Synthesis

  • Results and Outcomes : The synthesis processes have led to the creation of compounds with significant industrial, medicinal, and agricultural applications .

Application 4: Material Science

  • Results and Outcomes : Materials developed using this compound show improved performance in their respective applications .

Application 5: Veterinary Medicine

  • Results and Outcomes : Veterinary products containing this compound have shown increased effectiveness in treating animal diseases .

Application 6: Pesticide Development

  • Results and Outcomes : Pesticides containing this compound have demonstrated enhanced pest control efficacy .

Application 7: Functional Materials Development

  • Results and Outcomes : The resulting materials demonstrate improved conductivity and stability, making them suitable for various electronic applications .

Application 8: Synthesis of Metal-Organic Frameworks (MOFs)

  • Results and Outcomes : MOFs synthesized using this compound have shown high surface areas and exceptional gas adsorption capacities .

Application 9: Synthesis of Methiodide Salts

  • Results and Outcomes : The methiodide salts are used as intermediates in various synthetic pathways, leading to the production of a wide range of organic compounds .

Future Directions

Trifluoromethylpyridines, including “Methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate”, are expected to find many novel applications in the future . They are already widely used in the agrochemical and pharmaceutical industries, and many candidates are currently undergoing clinical trials .

properties

IUPAC Name

methyl 4-oxo-2-(trifluoromethyl)-1H-thieno[3,4-b]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO3S/c1-17-9(16)8-7-4(3-18-8)5(15)2-6(14-7)10(11,12)13/h2-3,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKLKXDFQLQJJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CS1)C(=O)C=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379547
Record name Methyl 4-oxo-2-(trifluoromethyl)-1,4-dihydrothieno[3,4-b]pyridine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate

CAS RN

175203-39-1
Record name Methyl 4-oxo-2-(trifluoromethyl)-1,4-dihydrothieno[3,4-b]pyridine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175203-39-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate
Reactant of Route 4
Methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate
Reactant of Route 5
Methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate
Reactant of Route 6
Methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.